ABC34
Overview
Description
ABC34 is a compound known for its role as an inactive control probe for JJH260, an inhibitor of androgen-induced gene 1 (AIG1). AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids. This compound has demonstrated an IC50 value greater than 25 μM for the inhibition of 9-PAHSA but is more potent in blocking the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABC34 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving piperazinecarboxylic acid and other reagents .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and DMF for various applications. The production process involves maintaining specific temperature and storage conditions to preserve the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
ABC34 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
ABC34 has a wide range of scientific research applications, including:
Chemistry: Used as a control probe in studies involving enzyme inhibitors and hydrolases.
Biology: Helps in understanding the role of enzymes like AIG1, ABHD6, and PPT1 in biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes.
Industry: Utilized in the development of new chemical entities and as a reference compound in various assays .
Mechanism of Action
ABC34 exerts its effects by inhibiting specific enzymes. It does not inhibit the fluorophosphonate reactivity or fatty acid esters of hydroxy fatty acid hydrolysis activity of AIG1. it can inhibit both ABHD6 and PPT1, which are off-targets of JJH260. The molecular targets and pathways involved include the hydrolysis of fatty acid esters and the regulation of enzyme activity .
Comparison with Similar Compounds
ABC34 is unique in its specific inhibition profile and its role as an inactive control probe. Similar compounds include:
JJH260: The active inhibitor of AIG1.
9-PAHSA: A substrate for AIG1.
ABHD6 and PPT1 inhibitors: Compounds that specifically target these enzymes
This compound stands out due to its selective inhibition and its use as a control in various studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O6/c1-40-25-13-9-24(10-14-25)33-16-18-34(19-17-33)31(39)42-36-29(37)28-22-32(15-20-35(28)30(36)38)21-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNIRULKJQOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5=CC=C(C=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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